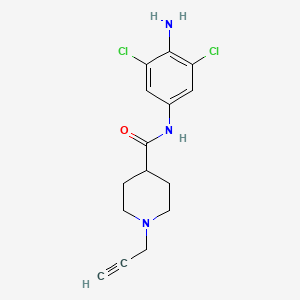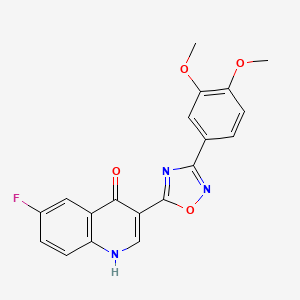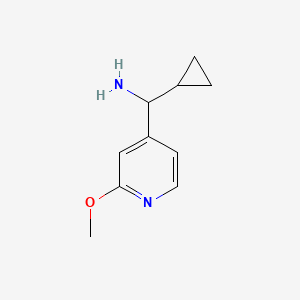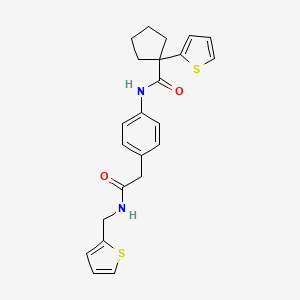
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as ML352, is a small molecule that has been synthesized for scientific research purposes. It has garnered attention due to its potential as a therapeutic agent for various diseases including cancer and Alzheimer's.
Wirkmechanismus
The mechanism of action of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is believed to target specific enzymes and pathways in cells. It has been shown to inhibit the activity of a protein called SIRT2, which is involved in regulating cell growth and division. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to inhibit the activity of a protein called HDAC6, which is involved in regulating the function of microtubules in cells. By targeting these proteins, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may be able to disrupt the growth and function of cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to improve cognitive function in mouse models of Alzheimer's disease by reducing inflammation and oxidative stress in the brain. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects in models of Parkinson's disease by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has also been shown to have low toxicity in animal studies, making it a safe and effective tool for studying disease mechanisms. However, one limitation of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide research. One direction is to further investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. This could involve testing its efficacy in animal models and clinical trials. Another direction is to further investigate its mechanism of action and identify other proteins and pathways that it targets. This could lead to the development of new drugs that target these pathways. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be used as a tool for studying disease mechanisms and identifying new drug targets.
Synthesemethoden
The synthesis of N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that has been published in scientific literature. The starting material is 3,5-dichloro-4-aminobenzonitrile, which is reacted with propargylamine to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The synthesis method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in mouse models of Alzheimer's disease. N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-2-5-20-6-3-10(4-7-20)15(21)19-11-8-12(16)14(18)13(17)9-11/h1,8-10H,3-7,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJFYBNWJXYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3003625.png)
![3-(4-hydroxyphenyl)-4-imino-5,6-diphenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2-thione](/img/structure/B3003627.png)

![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3003635.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)



![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)


![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)